Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid
Description
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 3-fluoro-5-methylphenyl substituent, and a carboxylic acid moiety. Its stereochemistry is defined as (1r,3r), and the "rac-" prefix indicates a racemic mixture of enantiomers. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is likely a synthetic intermediate in medicinal chemistry, with structural features suggestive of applications in drug discovery or radiopharmaceutical development .
Properties
Molecular Formula |
C17H22FNO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H22FNO4/c1-10-5-11(7-12(18)6-10)17(14(20)21)8-13(9-17)19-15(22)23-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,19,22)(H,20,21) |
InChI Key |
NENDCGSNMHPVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CC(C2)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclobutane Core
- The cyclobutane ring is commonly synthesized via [2+2] cycloaddition reactions or ring contraction methods starting from cyclobutene or cyclobutanone derivatives.
- For stereochemical control, chiral auxiliaries or racemic mixtures are used depending on the target racemic product. The (1r,3r) stereochemistry can be achieved by selective hydrogenation or stereospecific substitution reactions on the cyclobutane ring.
Introduction of the 3-Fluoro-5-Methylphenyl Group
- The aromatic substituent bearing fluorine and methyl groups is introduced through nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
- A typical approach involves the use of a 3-fluoro-5-methylphenyl boronic acid or halide reacting with a suitably functionalized cyclobutane intermediate (e.g., cyclobutyl halide or triflate).
- Reaction conditions generally require palladium catalysts, bases (e.g., K2CO3), and solvents like toluene or DMF under inert atmosphere.
Boc Protection of the Amino Group
- The amino group at the 3-position of cyclobutane is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to prevent side reactions during subsequent steps.
- This step is typically performed after the introduction of the amino group, which can be installed via amination reactions such as nucleophilic substitution or reductive amination on a precursor bearing a leaving group at the 3-position.
Formation of the Carboxylic Acid Function
- The carboxylic acid group at the 1-position is often introduced via oxidation of a primary alcohol or by hydrolysis of an ester intermediate.
- Common oxidizing agents include KMnO4, Jones reagent, or TEMPO-based systems, depending on the sensitivity of other functional groups.
- Alternatively, the cyclobutane intermediate may already contain an ester group, which is hydrolyzed under acidic or basic conditions to yield the free acid.
Representative Synthetic Route (Example)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Cyclobutanone + 3-fluoro-5-methylphenyl lithium | Nucleophilic addition to cyclobutanone | Formation of 1-(3-fluoro-5-methylphenyl)cyclobutanol |
| 2 | Tosylation or mesylation reagents (TsCl or MsCl) | Conversion of alcohol to good leaving group | Formation of cyclobutyl tosylate/mesylate |
| 3 | Ammonia or azide nucleophile | Nucleophilic substitution at 3-position | Introduction of amino group |
| 4 | Boc2O, base (e.g., Et3N) | Protection of amino group | Formation of Boc-protected amino intermediate |
| 5 | Oxidizing agent (e.g., KMnO4) or ester hydrolysis | Conversion to carboxylic acid | Final product: Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid |
Analytical Data Supporting Preparation
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | ~315.36 g/mol | Mass spectrometry | PubChem, ECHA |
| Stereochemistry | Racemic (1r,3r) | NMR, chiral HPLC | Literature precedents |
| Functional Group Confirmation | Boc protection, fluorine presence | IR, 19F NMR, 1H NMR | Standard analytical techniques |
| Purity | >95% | HPLC, elemental analysis | Synthetic reports |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Differences :
- The target compound’s 3-fluoro-5-methylphenyl group distinguishes it from simpler cyclobutane derivatives (e.g., ), enhancing aromatic interactions and steric bulk.
- Unlike anti-¹⁸F-FACBC , which is a radiolabeled amino acid for PET imaging, the Boc group in the target compound suggests its role as a synthetic intermediate rather than a direct imaging agent.
Functional Group Comparison
Boc-Protected Amines
The Boc group is a common protecting strategy for amines, shared with compounds like tert-butyl (3-(2-cyanoethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate . However, the Boc group’s stability and deprotection kinetics can vary depending on adjacent substituents. For example, the electron-withdrawing fluorine in the target compound’s phenyl ring may influence Boc cleavage rates compared to non-fluorinated analogs .
Fluorinated Aromatic Rings
The 3-fluoro-5-methylphenyl group in the target compound contrasts with 4-fluorophenyl groups in other analogs (e.g., ). Fluorine’s position affects electronic properties (e.g., dipole moments) and binding interactions with hydrophobic enzyme pockets.
Computational Comparisons
Similarity Metrics
Using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints ), the target compound’s similarity to analogs can be quantified:
Interpretation: Higher similarity scores with reflect shared cyclobutane and Boc-amino motifs. Lower scores with anti-¹⁸F-FACBC arise from differences in functional groups (e.g., absence of phenyl rings).
Activity Landscape Analysis
As per activity landscape modeling , small structural changes (e.g., replacing dimethyl groups with fluorophenyl) could create "activity cliffs." For instance, the target compound’s fluorophenyl group might enhance binding to a hydrophobic target compared to , despite moderate structural similarity.
Notes on Limitations and Caveats
- Structural vs. For example, bioisosteric replacements (e.g., fluorine vs. methyl) can yield divergent pharmacological profiles despite similar scores.
- Stereochemical Considerations : The racemic nature of the target compound complicates comparisons with enantiomerically pure analogs (e.g., ), as bioactivity often depends on absolute configuration.
Biological Activity
Rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a cyclobutane core with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its stability and reactivity in biological systems.
- IUPAC Name : this compound
- Molecular Formula : C15H20FNO4
- CAS Number : 1211526-53-2
- Molecular Weight : 295.33 g/mol
- Purity : ≥95%
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the fluorine atom and the bulky tert-butoxy group may influence its lipophilicity and binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It might interact with receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity Studies
Recent studies have investigated the biological effects of similar compounds with a focus on their anticancer properties and effects on metabolic disorders.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity :
- Metabolic Regulation :
Q & A
Basic: What are the optimal synthetic routes for preparing Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid?
Answer:
The synthesis typically involves:
- Boc Protection: Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the amino group .
- Cyclobutane Formation: Utilizing [2+2] cycloaddition or ring-closing metathesis to construct the cyclobutane core. Solvents like tetrahydrofuran (THF) and temperatures between −78°C to 25°C are critical for regioselectivity .
- Carboxylic Acid Activation: Converting intermediates to the final carboxylic acid via hydrolysis (e.g., LiOH in THF/H₂O) under controlled pH (4–6) to avoid Boc group cleavage .
Key Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Boc Protection | 85–90 | ≥95% |
| Cyclization | 60–70 | ≥90% |
| Hydrolysis | 75–80 | ≥98% |
Basic: How can the stereochemistry and structure of this compound be confirmed experimentally?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with an exact mass matching C₁₈H₂₃FNO₄ (theoretical: 344.16 g/mol) .
Advanced: What strategies mitigate challenges in stereochemical control during synthesis?
Answer:
- Chiral Catalysts: Use of Ru-based catalysts for asymmetric cyclopropanation to enforce the (1r,3r) configuration .
- Dynamic Kinetic Resolution: Adjust reaction temperatures (e.g., −20°C) to favor the desired diastereomer during cyclobutane ring closure .
- Crystallization: Chiral resolving agents (e.g., L-tartaric acid) can isolate the racemic mixture into enantiopure fractions .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations.
- Impurity Profiling: Use LC-MS to identify by-products (e.g., de-fluorinated derivatives) that may interfere with activity .
- Dose-Response Curves: Compare EC₅₀ values across multiple replicates to validate potency trends.
Example Data Conflict Resolution:
| Study | Reported IC₅₀ (μM) | Identified Impurity | Adjusted IC₅₀ (μM) |
|---|---|---|---|
| A | 0.5 | 5% de-fluoro by-product | 0.7 |
| B | 1.2 | None | 1.2 |
Advanced: What methodologies optimize the study of this compound’s interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) and measure binding kinetics (kₐ, k𝒹) in real-time .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K𝒹) and stoichiometry using enthalpic changes .
- Molecular Dynamics (MD) Simulations: Model the 3-fluoro-5-methylphenyl group’s role in hydrophobic pocket interactions .
Advanced: How does the compound’s stability vary under physiological conditions, and how is degradation monitored?
Answer:
- pH Stability: The Boc group hydrolyzes rapidly at pH < 3, while the cyclobutane ring remains intact up to pH 9 .
- Temperature Sensitivity: Store at −20°C in anhydrous DMSO to prevent cyclobutane ring opening .
- Analytical Monitoring: Use HPLC with UV detection (λ = 254 nm) to track degradation products over 24-hour incubations .
Stability Profile:
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 48 | None |
| pH 2.0, 37°C | 2 | De-Boc derivative |
| pH 10, 37°C | 72 | Cyclobutane dimer |
Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?
Answer:
- FT-IR: Confirm Boc group presence (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
- X-ray Crystallography: Resolve cyclobutane ring geometry and substituent orientation in crystalline intermediates .
Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
